molecular formula C6H3BrClFO3S B14860172 4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride

4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride

Cat. No.: B14860172
M. Wt: 289.51 g/mol
InChI Key: YMXZSBSVQGYHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride is a heterocyclic compound with the molecular formula C6H3BrClFO2S. This compound is known for its unique chemical structure, which includes a bromine, fluorine, and sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride typically involves the reaction of 4-bromo-3-fluorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and biaryl compounds .

Scientific Research Applications

4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical studies.

    Medicine: It is used in the synthesis of drugs and as an intermediate in the production of active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved in these interactions depend on the specific application and the nature of the derivative formed .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride

Uniqueness

4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C6H3BrClFO3S

Molecular Weight

289.51 g/mol

IUPAC Name

4-bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrClFO3S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2,10H

InChI Key

YMXZSBSVQGYHED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.